1-(Indolin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-6-8-16(9-7-15)18-10-11-20(23-22-18)26-14-21(25)24-13-12-17-4-2-3-5-19(17)24/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYYXGWWSKZFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Indolin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of an indoline moiety linked to a pyridazine derivative through a thioether bond, which is significant for its biological interactions.
The biological activity of This compound has been associated with several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, which may be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
- Anticancer Properties : Preliminary studies suggest that similar compounds within its class exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Case Studies and Research Findings
- Inhibition of Aldosterone Synthase : A related study on compounds with similar structures revealed their effectiveness as inhibitors of human aldosterone synthase (CYP11B2). This suggests a potential for managing conditions like hyperaldosteronism, which is characterized by excessive aldosterone production .
- Antioxidant Activity : Research indicates that derivatives of indoline and pyridazine possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .
- Molecular Docking Studies : In silico studies have demonstrated favorable binding affinities of the compound to key biological targets, indicating its potential efficacy as a therapeutic agent. For instance, docking studies have shown strong interactions with proteins involved in inflammatory responses, suggesting a mechanism for its anti-inflammatory effects .
Data Table
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-withdrawing groups (e.g., nitro, chloro) on the aryl thioether (R2) significantly enhance antiplasmodial activity by improving target binding affinity and metabolic stability . The target compound’s p-tolyl group (electron-donating) may reduce potency compared to nitro-substituted analogues but could improve oral bioavailability due to increased lipophilicity.
- Pyridazine vs.
Substituent Positioning
- Indolin-1-yl vs. Indol-3-yl : The saturated indoline ring in the target compound may reduce π-stacking interactions but increase conformational flexibility, enabling adaptation to diverse binding pockets. In contrast, indol-3-yl derivatives (e.g., compounds) exhibit rigid aromaticity, favoring planar active sites .
Q & A
Q. What are the recommended methods for synthesizing 1-(Indolin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone?
Synthesis typically involves coupling the indolin-1-yl moiety with the pyridazine-thiol component. A feasible approach is retrosynthetic analysis to identify key intermediates, such as:
- Step 1: Preparation of 6-(p-tolyl)pyridazine-3-thiol via nucleophilic substitution or metal-catalyzed cross-coupling.
- Step 2: Activation of the thiol group (e.g., via disulfide formation or using a coupling agent like EDC/HOBt) for reaction with 1-(indolin-1-yl)ethanone.
- Step 3: Purification via column chromatography or crystallization.
For analogous compounds, AI-driven synthesis planning tools (e.g., using databases like Reaxys or Pistachio) have been employed to optimize reaction conditions and yields .
Q. How can the crystal structure of this compound be resolved, and which software is recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization: Use solvent vapor diffusion or slow evaporation with solvents like DCM/hexane.
- Data Collection: Employ synchrotron radiation for high-resolution data.
- Refinement: Use SHELXL (part of the SHELX suite) for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .
- Validation: Check for R-factor convergence and stereochemical accuracy using tools like PLATON.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR: 1H/13C NMR to confirm regiochemistry (e.g., distinguishing pyridazine vs. indoline proton environments). For example, indoline protons typically appear as multiplet signals between δ 3.0–4.5 ppm .
- HR-MS: High-resolution mass spectrometry to verify molecular weight and fragmentation patterns.
- IR: Identify functional groups like ketones (C=O stretch ~1700 cm⁻¹) and thioethers (C-S stretch ~600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., kinase inhibition vs. cytotoxicity). Mitigation strategies:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC50 determination).
- Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to rule out non-specific kinase interactions, as seen in structurally related pyridazine-thioethers .
- Cellular Context: Compare activity in primary cells vs. immortalized lines to assess microenvironmental effects.
Q. What computational methods are suitable for studying its interaction with kinase targets like c-Met/VEGFR-2?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets. Prioritize residues critical for hinge-region interactions (e.g., Met1160 in c-Met) .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and entropy changes.
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities, accounting for solvation effects.
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Core Modifications: Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF3) to enhance kinase selectivity.
- Linker Optimization: Test alternative thioether linkers (e.g., sulfoxide/sulfone) to modulate solubility and binding kinetics.
- Biological Testing: Screen derivatives against panels of kinase isoforms (e.g., using Z’-LYTE assays) to map SAR trends. For related indolinyl derivatives, substitutions at the pyridazine ring significantly altered potency .
Q. What strategies are effective in addressing poor solubility during in vitro assays?
- Formulation: Use co-solvents (e.g., DMSO/PEG mixtures) below cytotoxic thresholds (<0.1% v/v).
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, as demonstrated for structurally similar ethanone derivatives .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability.
Q. How should researchers handle discrepancies between computational predictions and experimental binding data?
- Force Field Calibration: Validate docking parameters against known crystal structures (e.g., PDB entries for c-Met inhibitors).
- Water Network Analysis: Use 3D-RISM to account for solvent-mediated interactions often missed in rigid docking.
- Experimental Validation: Perform SPR or ITC to measure binding kinetics and compare with in silico ΔG values .
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
Q. How can researchers differentiate between polymorphic forms of this compound?
- PXRD: Compare experimental diffractograms with simulated patterns from single-crystal data.
- DSC/TGA: Identify melting points and thermal stability differences (e.g., Form I vs. Form II).
- Raman Spectroscopy: Detect subtle lattice vibrations unique to each polymorph, as applied to pyridazine salts in recent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
